Methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Description
Methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoropropyl substituent at the pyrazole ring’s 1-position and a methyl ester group at the 3-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the trifluoropropyl group, which enhances metabolic stability and modulates lipophilicity. Its molecular weight is 267.16 g/mol (calculated from ), and it is structurally distinct from other pyrazole derivatives due to the unique combination of substituents.
Properties
IUPAC Name |
methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(14)6-2-4-13(12-6)5-3-8(9,10)11/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJNNBVGCZMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate typically involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-carbinol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 4-Nitro-1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-3-Carboxylate
- Molecular Formula : C9H10F3N3O4
- Molecular Weight : 267.16 g/mol .
- Key Differences: Substitution: Contains a nitro group (-NO2) at the pyrazole’s 4-position, absent in the target compound. Reactivity: The nitro group increases electrophilicity, making it more reactive in reduction or substitution reactions. Applications: Used as a precursor in synthesizing high-energy materials or pharmaceuticals requiring nitro intermediates.
3-Methyl-5-(Trifluoromethyl)pyrazole
tert-Butyl 1H-Pyrazole-4-Carboxylate
1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 1-(3,3,3-Trifluoropropyl)pyrazole-3-carboxylate | C9H11F3N2O2 | 267.16 | 3-COOCH3, 1-CF2CF2CF3 | Agrochemical intermediates, drug discovery |
| Methyl 4-Nitro-1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylate | C9H10F3N3O4 | 267.16 | 4-NO2, 3-COOCH3, 1-CF2CF2CF3 | High-energy materials, nitro precursors |
| 3-Methyl-5-(Trifluoromethyl)pyrazole | C5H5F3N2 | 150.10 | 3-CH3, 5-CF3 | Catalysis, agrochemicals |
| tert-Butyl 1H-Pyrazole-4-Carboxylate | C8H12N2O2 | 203.19 | 4-COO-tBu | Stable intermediates |
| 1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid | C5H6BF3N2O2 | 193.92 | 5-B(OH)2, 3-CF3, 1-CH3 | Biaryl synthesis, drug discovery |
Research Findings and Trends
- Electronic Effects: The trifluoropropyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Steric vs. Electronic Tuning : Compounds like tert-butyl esters prioritize steric stability, whereas nitro or boronic acid derivatives emphasize reactivity .
- Market Availability : Derivatives like 3-Methyl-5-(trifluoromethyl)pyrazole are commercially available at >98% purity (e.g., Kanto Reagents) but require specialized handling due to fluorinated groups .
Biological Activity
Methyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a fluorinated pyrazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by the presence of a trifluoropropyl group attached to a pyrazole ring. The synthesis typically involves the reaction of 3,3,3-trifluoropropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole structure. Reaction conditions often include solvents such as ethanol or methanol at temperatures ranging from 50°C to 100°C.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. Studies indicate that compounds in this class can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It modulates biological pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs . In vitro studies have demonstrated its efficacy comparable to standard anti-inflammatory agents like indomethacin .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The mechanism of action involves inhibiting specific enzymes or receptors associated with cancer cell proliferation. Further investigations are required to elucidate its full potential in cancer therapy .
4. Enzyme Inhibition
This compound is being investigated for its role as an enzyme inhibitor, particularly in biochemical assays where it may serve as a ligand for various targets . The trifluoropropyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
Case Studies and Research Findings
A variety of studies have documented the biological activities of pyrazole derivatives:
- Antimicrobial Screening : A study screened several pyrazole derivatives for antimicrobial activity against Bacillus subtilis and Escherichia coli, with promising results indicating significant inhibition at low concentrations .
- Anti-inflammatory Research : In a model of carrageenan-induced edema in mice, compounds similar to this compound exhibited significant reduction in swelling compared to control groups .
Applications in Pharmaceutical Development
This compound serves as a building block in pharmaceutical chemistry for synthesizing novel therapeutic agents. Its applications extend to:
- Development of Anti-inflammatory Drugs : Leveraging its anti-inflammatory properties to create effective treatments for chronic inflammatory conditions.
- Antimicrobial Formulations : Utilizing its antimicrobial activity to develop new antibiotics or antifungal agents.
Q & A
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Trifluoropropyl Modifications : Replace with bulkier groups (e.g., pentafluoropropyl) to alter metabolic stability.
- Ester-to-Amide Conversion : Improves oral bioavailability by reducing first-pass hydrolysis.
- Heterocycle Fusion : Introduce triazine or imidazole rings to modulate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
